Benzyl[2-(methylamino)ethyl]amine
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Overview
Description
Benzyl[2-(methylamino)ethyl]amine is a chemical compound that is part of a broader class of organic molecules where a benzyl group is attached to an amine that is further substituted with a methylaminoethyl moiety. This structure is a common motif in various synthetic compounds that have been explored for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to Benzyl[2-(methylamino)ethyl]amine often involves multi-step organic reactions. For instance, the synthesis of cyclic imidates from 2-(1-alkynyl)benzamides involves electrophilic cyclization, which proceeds on the oxygen of the carbonyl group rather than the nitrogen of the amide functionality, as corrected in the literature . Similarly, the synthesis of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which shares a structural resemblance to Benzyl[2-(methylamino)ethyl]amine, is achieved through the reaction of a bromomethyl precursor with ethylene glycol or chloroethanol . These methods highlight the diverse synthetic routes that can be employed to create benzylamine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to Benzyl[2-(methylamino)ethyl]amine can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Density functional theory (DFT) studies provide insights into the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of these compounds . Such analyses are crucial for understanding the molecular conformation and electronic distribution, which are important for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzylamine derivatives can be quite diverse. For example, the photochemical cleavage of the benzylic C-N bond in 3-(diethylamino)benzyl (DEABn) derivatives has been studied for the release of primary, secondary, and tertiary amines . This reaction is of particular interest in the development of photo-responsive systems. Additionally, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction, demonstrating the multifaceted reactivity of benzylamine-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the benzyl group can affect the solubility, melting point, and antimicrobial activity of these compounds . The electronic properties, such as the presence of electron-donating or electron-withdrawing groups, can also significantly impact the biological activity, as seen in the study of benzamides with neuroleptic activity . The structure-activity relationship is a key aspect of drug design and can be used to tailor the properties of benzylamine derivatives for specific applications.
Scientific Research Applications
Synthesis of New Ureido Sugars : Benzyl esters, related to Benzyl[2-(methylamino)ethyl]amine, are used as amination agents in synthesizing new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. These derivatives show potential in carbohydrate chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
CO2 Absorption in Alkanolamines : 2-(benzylamino)ethanol, a compound closely related to Benzyl[2-(methylamino)ethyl]amine, is studied for its reaction with CO2, forming liquid carbonated species. This reaction is essential in understanding CO2 capture processes and environmental science applications (Barzagli, Mani, & Peruzzini, 2016).
Selective Quaternization in Copolymer Synthesis : Related to Benzyl[2-(methylamino)ethyl]amine, selective quaternization of diblock copolymers involving similar structures demonstrates significant progress in creating novel cationic diblock copolymers. These have applications in reversible micellization in aqueous media (Bütün, Armes, & Billingham, 2001).
Copper-Catalyzed Intramolecular Amination : Benzyl[2-(methylamino)ethyl]amine derivatives are used in copper-catalyzed intramolecular amination processes. This synthesis is significant in medicinal chemistry for creating isoindolinones (Yamamoto, Takamatsu, Hirano, & Miura, 2016).
Synthesis of Antimicrobial Benzoylthioureas : Derivatives of Benzyl[2-(methylamino)ethyl]amine are involved in creating new antimicrobial agents. These compounds demonstrate efficacy against various bacterial and fungal strains (Limban et al., 2011).
Green Synthesis of N-alkyl Benzamide Derivatives : The compound is involved in the synthesis of N-alkyl benzamide derivatives. This process is noteworthy for its high yield and simple workup, highlighting its potential in green chemistry applications (Sabbaghan & Hossaini, 2012).
Zinc(II) Catalysts in Polymerization : Studies include the use of benzylamine derivatives in zinc(II) catalyzed polymerization, an important process in the synthesis of poly-ε-caprolactone and related materials (Silvernail et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N'-benzyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQLOABSMDKQBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448329 |
Source
|
Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N'-methylethylenediamine | |
CAS RN |
56904-09-7 |
Source
|
Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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